molecular formula C21H40O3 B14078433 1,2-Propanediol, 3-(octadecadienyloxy)- CAS No. 101123-27-7

1,2-Propanediol, 3-(octadecadienyloxy)-

Cat. No.: B14078433
CAS No.: 101123-27-7
M. Wt: 340.5 g/mol
InChI Key: DVTOEEFUWIWJBV-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-(octadecadienyloxy)- is a chemical compound that belongs to the class of organic compounds known as diols. Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is notable for its unique structure, which includes a long-chain octadecadienyl group attached to the propanediol backbone. This structural feature imparts specific chemical and physical properties to the compound, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-(octadecadienyloxy)- typically involves the reaction of 1,2-propanediol with an octadecadienyl halide under basic conditions. The reaction is usually carried out in the presence of a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of 1,2-Propanediol, 3-(octadecadienyloxy)- can be achieved through the catalytic hydrogenolysis of glycerol. This method involves the use of a copper-based catalyst and basic support to achieve high yields and selectivity. The process is carried out under controlled temperature and pressure conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-(octadecadienyloxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

1,2-Propanediol, 3-(octadecadienyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of lipid metabolism and membrane biology due to its long-chain fatty acid moiety.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(octadecadienyloxy)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol: A simpler diol without the long-chain octadecadienyl group.

    1,3-Propanediol: Another diol with a different hydroxyl group arrangement.

    Glycerol: A triol with three hydroxyl groups.

Uniqueness

1,2-Propanediol, 3-(octadecadienyloxy)- is unique due to its long-chain fatty acid moiety, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies .

Properties

CAS No.

101123-27-7

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

3-octadeca-1,3-dienoxypropane-1,2-diol

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h15-18,21-23H,2-14,19-20H2,1H3

InChI Key

DVTOEEFUWIWJBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CC=COCC(CO)O

Origin of Product

United States

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